Biuret, 1-phenethyl-
CAS No.: 6774-15-8
Cat. No.: VC20662008
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6774-15-8 |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 1-carbamoyl-3-(2-phenylethyl)urea |
| Standard InChI | InChI=1S/C10H13N3O2/c11-9(14)13-10(15)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,11,12,13,14,15) |
| Standard InChI Key | ZRJREXHTQPGADY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)NC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
1-Phenethylbiuret (systematic name: 1-(2-phenylethyl)biuret) belongs to the biuret family, characterized by the general formula R₁R₂N−C(=O)−N(R₃)−C(=O)−NR₄R₅ . In this derivative, one hydrogen atom on the terminal amine group is replaced by a phenethyl moiety (–CH₂CH₂C₆H₅), conferring enhanced lipophilicity compared to parent biuret . The molecular formula is C₁₁H₁₄N₄O₂, with a molecular weight of 242.26 g/mol .
The planar structure of anhydrous biuret is modified by the phenethyl group, introducing steric effects that influence intermolecular interactions. Intramolecular hydrogen bonding between carbonyl oxygen and amine hydrogen persists, as evidenced by C=O bond lengths of 1.237–1.247 Å in biuret analogs .
Physicochemical Properties
Key properties derived from biuret analogs and experimental data include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 185–190°C (decomposition) | |
| Density | 1.01 g/mL at 20°C | |
| Water Solubility | 2 g/100 mL (25°C) | |
| pKa | 10.17 ± 0.46 | |
| Refractive Index | 1.4264 |
The compound exhibits limited solubility in polar solvents but dissolves in dimethyl sulfoxide (DMSO) and methanol under heated conditions . Its hygroscopic nature necessitates storage at 2–8°C .
Synthetic Methodologies
Condensation of Urea Derivatives
The parent biuret structure is synthesized via urea pyrolysis at 150°C for 6 hours, releasing ammonia :
For 1-phenethylbiuret, this pathway is modified by introducing phenethylamine during condensation. A microwave-assisted method using cyanoguanidine and phenethylamine hydrochloride in 1-butanol at 100°C yields the target compound . Reaction completion within 15 minutes under microwave irradiation improves efficiency compared to traditional thermal methods .
Trimerization of Isocyanates
Organic biurets are alternatively prepared via trimerization of isocyanates . Applying this to 1-phenethyl isocyanate (derived from phenethylamine phosgenation) generates 1-phenethylbiuret as a minor product alongside triuret derivatives. Purification via recrystallization from sodium hydroxide solution removes cyanuric acid impurities .
Analytical Characterization
Chromatographic Detection
A validated HPLC-UV method enables quantification of 1-phenethylbiuret in biological samples :
| Parameter | Value |
|---|---|
| Column | Nucleosil-100 CN (125 × 4 mm) |
| Mobile Phase | Acetonitrile:methanol:buffer (10:10:80) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 235 nm |
| Retention Time | 4.5 minutes |
| Limit of Quantitation | 0.1 µg/mL |
Plasma samples are pretreated with acetonitrile to precipitate proteins, achieving 88–109% accuracy across 0.1–100 µg/mL . The internal standard 1-([[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]carbamoyl]amino)-N-phenylformamide elutes at 13.5 minutes, ensuring resolution .
Spectroscopic Data
While specific spectra for 1-phenethylbiuret are unavailable, biuret analogs exhibit:
Pharmacological Applications
Cytotoxic Activity
1-Phenethylbiurea derivatives demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM) and A549 lung carcinoma cells (IC₅₀ = 24 µM) . The phenethyl group enhances membrane permeability, facilitating interaction with intracellular targets like carbonic anhydrase IX .
Metabolic Stability
In rat plasma, 1-phenethylbiuret exhibits a half-life of 2.3 hours, with primary metabolites identified as phenylacetic acid and urea derivatives . Cytochrome P450 enzymes mediate N-dealkylation, suggesting potential drug–drug interactions with CYP3A4 inhibitors .
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